1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Physicochemical profiling Membrane permeability Drug-likeness

1-(3-Chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (molecular formula C₁₂H₉ClN₄O, MW 260.68) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. This scaffold is a privileged medicinal chemistry core found in numerous kinase inhibitors and phosphodiesterase (PDE) modulators.

Molecular Formula C12H9ClN4O
Molecular Weight 260.68 g/mol
Cat. No. B15112857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Molecular FormulaC12H9ClN4O
Molecular Weight260.68 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)Cl
InChIInChI=1S/C12H9ClN4O/c1-7-2-3-8(4-10(7)13)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)
InChIKeyHPJMWDXWGZYHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Structural Identity and Procurement-Relevant Baseline


1-(3-Chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (molecular formula C₁₂H₉ClN₄O, MW 260.68) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class [1]. This scaffold is a privileged medicinal chemistry core found in numerous kinase inhibitors and phosphodiesterase (PDE) modulators [2]. The compound carries a 3-chloro-4-methylphenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidin-4-one ring system. Its computed physicochemical profile includes a cLogP of 2.05, topological polar surface area (TPSA) of 63.05 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and one rotatable bond, placing it within Lipinski's Rule of Five space [1]. Notably, this compound has no CAS Registry Number assigned and is not indexed in PubChem as a discrete Compound record, distinguishing it from more advanced clinical candidates in the same scaffold class such as BAY 73-6691 (CAS 794568-92-6) [3].

Why 1-(3-Chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Interchanged with Other N1-Aryl Pyrazolo[3,4-d]pyrimidin-4-ones


The pyrazolo[3,4-d]pyrimidin-4-one scaffold is highly sensitive to the identity and substitution pattern of the N1-aryl group. In the foundational CDK inhibitor series described by Markwalder et al. (2004), iterative structure-activity relationship (SAR) studies demonstrated that N1-aryl modifications alone can produce approximately 100-fold differences in CDK4 affinity, with meta-position hydrogen-bond donors on the 6-arylmethyl group enabling equipotent CDK4/CDK2 dual inhibition [1]. The 3-chloro-4-methyl substitution pattern on the target compound is structurally distinct from the 3-chloro-2-methyl positional isomer (CAS 1082419-78-0), the 4-chlorobenzyl analog (CAS 612523-78-1), and the unsubstituted parent scaffold allopurinol, each of which occupies a different region of physicochemical and pharmacological space [2]. Even within the same molecular formula (C₁₂H₉ClN₄O, MW 260.68), the ortho- vs. para-methyl orientation relative to the chlorine atom alters the conformational preferences, electronic distribution, and steric profile of the N1-aryl ring, which directly modulates ATP-binding site occupancy in kinase targets or cyclic nucleotide binding in PDE enzymes [1]. Generic substitution without experimental validation therefore risks both complete loss of target engagement and introduction of unanticipated off-target activity.

Quantitative Differentiation Evidence: 1-(3-Chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Versus Closest Analogs


Lipophilicity Shift Relative to Allopurinol: cLogP Differential of 2.60 Units Drives Membrane Permeability

The target compound exhibits a computed cLogP of 2.05, compared to allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the unsubstituted parent scaffold), which has an experimentally measured LogP of -0.55 [1][2]. This 2.60 log unit difference represents an approximately 400-fold increase in octanol-water partition coefficient, translating to substantially enhanced passive membrane permeability. For context, the cLogP of 2.05 places the target compound within the optimal range (1–3) for CNS-capable small molecules, whereas allopurinol's LogP of -0.55 necessitates active transport mechanisms for cellular uptake [3]. The 3-chloro-4-methylphenyl group is the primary driver of this shift, as the pyrazolo[3,4-d]pyrimidin-4-one core itself contributes minimal lipophilicity.

Physicochemical profiling Membrane permeability Drug-likeness

Positional Isomer Discrimination: 3-Chloro-4-methyl vs. 3-Chloro-2-methyl N1-Aryl Substitution

The target compound (3-chloro-4-methylphenyl) and its closest positional isomer 1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1082419-78-0) differ only in the position of the methyl group relative to the chlorine atom on the N1-aryl ring (para- vs. ortho- relationship) . Both share identical molecular formula (C₁₂H₉ClN₄O) and molecular weight (260.68), yet the methyl group position alters the torsion angle between the aryl ring and the pyrazolo[3,4-d]pyrimidine plane. In the 3-chloro-4-methyl configuration, the methyl group is para to the N1 attachment point and meta to chlorine, minimizing steric clash with the pyrimidinone carbonyl. In the 3-chloro-2-methyl isomer, the methyl group is ortho to the N1 attachment, introducing steric hindrance that forces the aryl ring out of coplanarity [1]. Published SAR on the 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one series demonstrates that N1-aryl conformational effects directly impact ATP-binding site complementarity in CDKs, with aryl ring orientation modulating hydrogen bond geometry to the conserved Val96 backbone carbonyl [2].

Positional isomerism Structure-activity relationship Target selectivity

Class-Level CDK4/Cyclin D1 Inhibitory Potential vs. 6-Substituted Analogs

The 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold class, to which the target compound belongs, has been validated as an ATP-competitive CDK4/cyclin D1 inhibitor series with IC₅₀ values in the low micromolar range [1]. In the foundational study by Markwalder et al. (2004), high-throughput screening identified multiple 1-aryl-substituted pyrazolo[3,4-d]pyrimidin-4-ones that inhibit CDK4/cyclin D1-mediated phosphorylation of a protein substrate. Subsequent iterative optimization, focusing on 6-(arylmethyl) substitution and meta-position hydrogen-bond donor placement, achieved ~100-fold increases in CDK4 affinity and produced compounds equipotent against CDK4 and CDK2 [1]. Notably, the target compound lacks substitution at the 6-position, distinguishing it from the optimized 6-(arylmethyl) series. This positions the target compound as a minimalist N1-aryl probe suitable for establishing baseline scaffold contributions to kinase binding, prior to introducing 6-position modifications [2]. In contrast, 6-substituted analogs such as BAY 73-6691 (CAS 794568-92-6) have been optimized for PDE9 inhibition (IC₅₀ = 55 nM) rather than CDK activity, demonstrating how divergent substitution patterns on the same core scaffold redirect target selectivity [3].

CDK inhibition Kinase profiling Antiproliferative activity

Procurement Differentiation: Limited Commercial Availability and Absence of CAS Registry Number

1-(3-Chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has no assigned CAS Registry Number and is not indexed as a discrete compound in PubChem or ChEMBL [1]. This contrasts sharply with structurally related compounds such as 1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1082419-78-0, available from AKSci at 95% purity) and 1-[(4-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 612523-78-1, available from American Elements) [2]. The ZINC database (ZINC165497842) confirms that this compound is "not currently in any annotated catalogs" and has no known biological activity reported in ChEMBL20 [1]. Commercial suppliers listing this compound are limited primarily to custom synthesis vendors, and the absence of a CAS number complicates procurement documentation, customs clearance, and inventory management. This limited availability profile means that sourcing this compound typically requires custom synthesis, with associated longer lead times and higher cost relative to off-the-shelf positional isomers.

Chemical procurement Custom synthesis Research tool exclusivity

Optimal Scientific and Industrial Application Scenarios for 1-(3-Chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one


Minimalist Scaffold Probe for N1-Aryl SAR in CDK Inhibitor Lead Generation

The target compound serves as an ideal N1-aryl baseline probe for kinase inhibitor SAR campaigns. Because it lacks 6-position substitution, its measured CDK4/cyclin D1 inhibitory activity (predicted in the low micromolar range based on class-level data) represents the contribution of the N1-(3-chloro-4-methylphenyl) group alone, without confounding 6-substituent effects . Researchers can use this compound to establish the scaffold's intrinsic ATP-site binding affinity and to quantify the potency gains achieved through subsequent 6-position functionalization—a strategy that in the published literature yielded ~100-fold improvements in CDK4 affinity . This deconvolution of substituent contributions is not possible with pre-optimized 6-substituted analogs such as BAY 73-6691, where the N1-aryl and 6-substituent effects are inseparable .

Positional Isomer Benchmarking to Validate Substituent Orientation Effects on Kinase Selectivity

The target compound and its 3-chloro-2-methylphenyl positional isomer (CAS 1082419-78-0) form a matched molecular pair (MMP) differing only in methyl group position (para vs. ortho to N1) . Parallel procurement of both isomers enables direct quantification of how a single-atom positional change in the N1-aryl ring affects kinase selectivity profiles. Published X-ray crystallography of related 1-aryl-pyrazolo[3,4-d]pyrimidin-4-ones bound to CDK2 (PDB 2b54) demonstrates that the N1-aryl ring orientation directly influences hydrogen bond geometry with the conserved Val96 backbone carbonyl . Screening both isomers against a kinase panel would generate uniquely interpretable SAR data that is impossible to obtain from either isomer alone.

Divergent Synthetic Intermediate for Dual CDK/PDE Inhibitor Lead Optimization Programs

With its unsubstituted 6-position and synthetically accessible N1-aryl group, the target compound is a versatile late-stage diversification intermediate . The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been validated for both CDK inhibition (via 6-arylmethyl substitution) and PDE9 inhibition (via 6-heterocyclyl substitution), with BAY 73-6691 achieving a human PDE9 IC₅₀ of 55 nM . The cLogP of 2.05 positions this compound in a favorable lipophilicity range for both target classes, while the 3-chloro-4-methylphenyl group provides a metabolically differentiated N1 substituent compared to the 2-chlorophenyl group in BAY 73-6691 or the unsubstituted phenyl in earlier CDK inhibitors . This enables parallel medicinal chemistry optimization toward multiple therapeutic indications from a single common intermediate.

Quote Request

Request a Quote for 1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.